3-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
3-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound featuring a fused triazole-thiadiazine core. Key structural elements include:
- Position 3: A difluoromethyl (-CF₂H) group, which enhances electronegativity and metabolic stability compared to non-fluorinated analogs.
The difluoromethyl group at position 3 is analogous to trifluoromethyl (-CF₃) or chlorodifluoromethyl (-CF₂Cl) substituents in related compounds, which are known to modulate lipophilicity and target binding .
Properties
IUPAC Name |
3-(difluoromethyl)-6-(1-ethyl-3-methylpyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N6S/c1-3-18-4-7(6(2)16-18)8-5-20-11-15-14-10(9(12)13)19(11)17-8/h4,9H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDWPFZUENCTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NN3C(=NN=C3SC2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that the compound is a key building block for a fast-growing new fungicide family. Fungicides typically target essential biological processes in fungi, such as cell wall synthesis, protein synthesis, and respiration.
Mode of Action
The compound contains a difluoromethyl group, which is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles. These heterocycles are the core moieties of various biologically and pharmacologically active ingredients.
Result of Action
As a key building block for fungicides, it can be inferred that the compound contributes to the overall fungicidal activity, leading to the death or growth inhibition of fungi.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compoundIt’s worth noting that the compound is currently made by environmentally friendly routes, suggesting a consideration for environmental impact in its synthesis.
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of the compound in animal models may vary with different dosages. Studies are needed to identify any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels.
Biological Activity
The compound 3-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various bioactive properties reported in recent studies.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrazole and triazole rings, followed by the introduction of the difluoromethyl group. Common synthetic routes may include:
- Formation of Pyrazole Ring : Starting from propargyl alcohol or other precursors through oxidation and cyclization reactions.
- Formation of Triazole Ring : Achieved through cycloaddition reactions involving hydrazines or other nitrogen sources.
- Difluoromethylation : Utilizing reagents such as ClCF₂H or difluorocarbene reagents for introducing the difluoromethyl group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. The difluoromethyl group enhances binding affinity to enzymes and receptors, which can lead to:
- Inhibition of Enzymatic Activity : Targeting enzymes such as succinate dehydrogenase (SDH), which is crucial in mitochondrial respiration and has been linked to antifungal activity.
- Antitumoral Activity : Studies have shown that similar compounds exhibit antitumoral effects by inhibiting tubulin polymerization, a critical process in cell division.
Antifungal Activity
Research has indicated that compounds with similar structures can effectively inhibit fungal growth by targeting mitochondrial processes. The inhibition of succinate dehydrogenase has been a well-documented mechanism for several fungicides derived from pyrazole derivatives. These compounds have shown effectiveness against various fungal species including Zymoseptoria tritici, which is responsible for septoria leaf blotch in cereals .
Antitumoral Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antitumoral properties. For instance, modifications in the phenyl moiety can tune the biological properties towards enhanced antiviral or antitumoral activity. The mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .
Anti-inflammatory Properties
Compounds related to this compound have also been evaluated for anti-inflammatory effects. Specific derivatives have shown promising results with IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .
Case Study 1: Antifungal Efficacy
A study conducted on a series of pyrazole derivatives revealed that those containing the difluoromethyl group exhibited potent antifungal activity against Alternaria species and other pathogenic fungi. The efficacy was attributed to their ability to inhibit key enzymes involved in fungal metabolism.
Case Study 2: Antitumoral Mechanism
In a recent investigation into a related triazole compound, the antitumoral activity was linked to the disruption of microtubule dynamics due to tubulin polymerization inhibition. This study highlighted the potential of these compounds as therapeutic agents against various cancers.
Data Table
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a complex heterocyclic structure that includes a triazole and thiadiazine moiety. Its synthesis typically involves multi-step processes, often starting from simpler pyrazole derivatives. For instance, the synthesis can be achieved through reactions involving hydrazine derivatives and various aldehydes or ketones under specific conditions to yield the desired triazolo-thiadiazine structure .
Antitumoral Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antitumoral properties. Research indicates that structural variations can enhance biological activity against cancer cells by inhibiting tubulin polymerization, a crucial mechanism in cancer cell proliferation .
Antiviral Properties
Additionally, some derivatives have shown promising antiviral activity. Investigations into their mechanisms of action reveal potential pathways for inhibiting viral replication, making these compounds candidates for further development in antiviral therapies .
Antioxidant Effects
Compounds related to this triazolo-thiadiazine have been evaluated for their antioxidant capabilities. Studies utilizing the DPPH free radical scavenging method indicate that certain derivatives possess significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Agricultural Applications
The compound's potential extends into agricultural chemistry as well. It serves as an intermediate in the synthesis of fungicides that inhibit succinate dehydrogenase (SDHI), a critical enzyme in fungal respiration. These fungicides are effective against a broad spectrum of fungal pathogens affecting crops .
Table 1: Fungicides Derived from Triazolo-Thiadiazine Compounds
| Fungicide Name | Year Registered | Target Pathogen | Mechanism of Action |
|---|---|---|---|
| Isopyrazam | 2010 | Alternaria species | Inhibition of SDH |
| Sedaxane | 2011 | Zymoseptoria tritici | Inhibition of SDH |
| Fluxapyroxad | 2011 | Various fungal species | Inhibition of SDH |
| Benzovindiflupyr | 2012 | Phytophthora infestans | Inhibition of SDH |
Case Study 1: Antitumoral Activity
In a study conducted on various synthesized derivatives of the compound, researchers found that specific modifications on the phenyl moiety significantly enhanced antitumoral efficacy against several cancer cell lines. The most potent derivative demonstrated an IC50 value comparable to established chemotherapeutics .
Case Study 2: Agricultural Efficacy
A field trial evaluating the effectiveness of a fungicide derived from this compound showed a marked reduction in fungal infections in wheat crops compared to untreated controls. This trial highlighted the compound's role in integrated pest management strategies .
Comparison with Similar Compounds
Key Observations:
Fluorinated Groups at Position 3 :
- Trifluoromethyl (-CF₃) and chlorodifluoromethyl (-CF₂Cl) groups improve metabolic stability and binding to hydrophobic enzyme pockets (e.g., COX-2) .
- The target compound’s difluoromethyl (-CF₂H) group may offer intermediate lipophilicity, balancing bioavailability and target affinity.
Heterocyclic Substituents at Position 6 :
- Pyrazole derivatives (e.g., 1-ethyl-3-methyl-pyrazole) enhance π-stacking and hydrogen-bonding interactions, as seen in compounds with 5-methyl-1-phenyl-pyrazole substituents showing potent enzyme inhibition .
- Aryl groups (e.g., 4-methoxyphenyl) improve anticancer activity, particularly when substituted with electron-withdrawing groups (e.g., -Cl) .
Anticancer Activity:
- Compound 113h (6-(p-chlorophenyl)-3-hetaryl derivative): Demonstrated 45.44% mean growth inhibition across NCI-60 cancer cell lines, highlighting the importance of electron-withdrawing groups at position 6 .
- 3-R-6-(4-Methoxyphenyl) Derivatives : Exhibited antitumor activity against breast cancer cell lines (MCF-7, MDA-MB-231), with IC₅₀ values lower than conventional therapies .
Antimicrobial Activity:
Toxicity Considerations:
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization reactions between triazole precursors and halogenated ketones. Key steps include:
- Cyclocondensation : Reacting 4-amino-3-(substituted pyrazolyl)-1,2,4-triazole-5-thiol with difluoromethyl ketones in ethanol under reflux (80–90°C, 1–2 hours) .
- Acid Catalysis : Using sodium acetate (5%) to neutralize byproducts and precipitate the target compound, achieving yields of 82% .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve yields (75–90%) for analogs with bulky substituents .
Critical Factors :
| Parameter | Impact on Yield | Reference |
|---|---|---|
| Reflux Time | Prolonged heating (>2 hours) reduces yield due to decomposition | |
| Substituent Bulk | Bulky groups require higher temperatures (100°C) and longer reaction times | |
| Neutralization | Excess sodium acetate improves purity but may reduce yield if not optimized |
Q. Which spectroscopic and crystallographic methods validate the compound’s structure?
Methodological Answer:
- X-ray Crystallography : Resolves bond angles (e.g., dihedral angle of 10.54° between triazole-thiadiazine and aryl rings) and intermolecular interactions (C–H⋯N hydrogen bonds, π–π stacking with centroid distances of 3.57 Å) .
- NMR/IR Spectroscopy :
-
¹H NMR : Pyrazole protons appear as singlets at δ 2.3–2.5 ppm; difluoromethyl groups show splitting patterns (J = 54 Hz) .
-
IR : Stretching vibrations at 1540 cm⁻¹ (C=N), 1250 cm⁻¹ (C–F) confirm core structure .
Advanced Research Questions
Q. How can computational modeling predict biological targets and binding modes?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., fungal 14α-demethylase, PDB:3LD6). Parameters:
-
Grid box centered on heme cofactor (20 ų).
-
Lamarckian genetic algorithm for conformational sampling .
- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with in vitro antifungal assays (IC₅₀ < 10 µM for Candida spp.) .
- Limitations : False positives may arise due to rigid backbone assumptions; MD simulations (50 ns) refine binding stability .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Methodological Answer: Discrepancies in COX-2 selectivity (e.g., 3-trifluoromethyl vs. 3-adamantyl analogs ) are addressed via:
- Meta-Analysis : Compile IC₅₀ values from multiple studies to identify substituent-specific trends (e.g., electron-withdrawing groups enhance COX-2 inhibition) .
- Orthogonal Assays : Confirm target engagement using SPR (binding affinity) and cellular NF-κB luciferase reporters .
- Crystallographic Evidence : Resolve steric clashes (e.g., adamantyl groups block COX-2 active site access) .
Q. How do substituent variations at the 3- and 6-positions affect bioactivity?
Methodological Answer: Systematic QSAR studies reveal:
- Position 3 :
-
Difluoromethyl : Enhances metabolic stability (t₁/₂ > 4 hours in microsomes) and lipophilicity (logP = 2.8) .
-
Trifluoromethyl : Increases COX-2 selectivity (SI > 50) but reduces solubility .
- Position 6 :
-
Ethyl-Methyl Pyrazole : Improves solubility (logS = -3.2) and antifungal activity (MIC = 2 µg/mL) via π-stacking with fungal CYP51 .
Substituent Impact Table :
Position Substituent Key Property Bioactivity Trend Reference 3 CF₂H High logP Antifungal 3 CF₃ COX-2 SI >50 Anti-inflammatory 6 Pyrazole H-bond donor Target binding
Q. What experimental designs optimize selectivity in kinase inhibition studies?
Methodological Answer:
- Kinase Profiling : Use Eurofins KinaseProfiler™ (100 kinases at 1 µM) to identify off-target hits .
- Counter-Screens : Validate hits in isogenic cell lines (e.g., Ba/F3 cells expressing mutated kinases) .
- Cryo-EM : Resolve binding modes for selective analogs (e.g., 3-pyridyl vs. 3-phenyl derivatives) .
Data Contradiction Analysis
Q. How to address conflicting reports on antimicrobial efficacy?
Methodological Answer: Discrepancies in MIC values (e.g., 2 µg/mL vs. >50 µg/mL for S. aureus) arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
